molecular formula C27H24N2O2S B10916418 Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone

Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone

Cat. No.: B10916418
M. Wt: 440.6 g/mol
InChI Key: ZHQYSJCZMJRFFK-UHFFFAOYSA-N
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Description

Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone is a complex organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a thienyl group attached to a dibenzo diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone typically involves multiple steps, including the formation of the dibenzo diazepine core and the subsequent attachment of the cyclopropyl, hydroxy, phenyl, and thienyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the dibenzo diazepine core.

    Substitution reactions: to introduce the phenyl and thienyl groups.

    Hydroxylation reactions: to add the hydroxy group.

    Cyclopropanation reactions: to attach the cyclopropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and thienyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced derivative with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Interact with specific receptors in biological systems.

    Inhibit enzymes: Act as an inhibitor of certain enzymes.

    Modulate pathways: Influence various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl[1-hydroxy-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone: Similar structure with different substituents.

    Cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-dibenzo[B,E][1,4]diazepin-10(11H)-yl]methanone: Another similar compound with different functional groups.

Uniqueness

Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H24N2O2S

Molecular Weight

440.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9-phenyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24N2O2S/c30-23-16-19(17-7-2-1-3-8-17)15-21-25(23)26(24-11-6-14-32-24)29(27(31)18-12-13-18)22-10-5-4-9-20(22)28-21/h1-11,14,18-19,26,28H,12-13,15-16H2

InChI Key

ZHQYSJCZMJRFFK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C52)C6=CC=CS6

Origin of Product

United States

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